2-(methylsulfonyl)-1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazole
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Overview
Description
2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bipyrazole core substituted with methanesulfonyl and methylphenyl groups.
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclooxygenase (COX) enzymes , particularly COX-2 . COX enzymes play a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway that produces prostanoids, which play a role in many inflammatory processes . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, reducing the production of prostanoids and, consequently, inflammation .
Result of Action
The primary molecular effect of the compound’s action is the inhibition of the COX-2 enzyme . This results in a decrease in the production of prostanoids, leading to a reduction in inflammation . On a cellular level, this can lead to a decrease in the symptoms of inflammation, such as pain and swelling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole typically involves multi-step organic reactions. The process begins with the preparation of the bipyrazole core, followed by the introduction of methanesulfonyl and methylphenyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methanesulfonyl and methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-methanesulfonyl-5-(trifluoromethyl)aniline
- 2-methanesulfonyl-5-methylaniline
Uniqueness
Compared to similar compounds, 2-methanesulfonyl-5-(4-methylphenyl)-1’,3’-diphenyl-3,4-dihydro-1’H,2H-3,4’-bipyrazole stands out due to its unique bipyrazole core and specific substitution pattern. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1,3-diphenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2S/c1-19-13-15-20(16-14-19)24-17-25(30(27-24)33(2,31)32)23-18-29(22-11-7-4-8-12-22)28-26(23)21-9-5-3-6-10-21/h3-16,18,25H,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OONHIDLKVQUSEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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